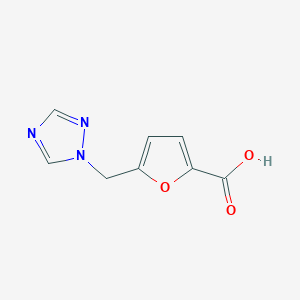

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

CAS No.: 299921-24-7

Cat. No.: VC2132903

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299921-24-7 |

|---|---|

| Molecular Formula | C8H7N3O3 |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |

| Standard InChI Key | XVLSHLTXQLXVJF-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |

| Canonical SMILES | C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |

Introduction

Synthesis

The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid typically involves multi-step organic reactions:

-

Starting Materials:

-

Furan derivatives (e.g., furan-2-carboxylic acid).

-

Triazole precursors.

-

-

Reaction Pathway:

-

The process begins with the functionalization of the furan ring.

-

A triazole moiety is introduced via alkylation or condensation reactions.

-

Final steps involve purification and recrystallization to isolate the target compound.

-

These methods allow for efficient production while enabling modifications to optimize specific properties .

Pharmacological Potential

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid has been identified as a promising scaffold in drug design due to its structural features:

-

Triazole Moiety: Known for antimicrobial, antifungal, and anticancer activities.

-

Furoic Acid Group: Enhances solubility and facilitates interaction with biological targets .

Mechanisms of Action

Preliminary studies suggest that the compound may act by:

-

Binding to enzyme active sites.

-

Modulating receptor interactions.

-

Inhibiting microbial growth through disruption of metabolic pathways.

Further research is needed to fully elucidate its mechanisms .

Medicinal Chemistry

The compound serves as a versatile building block in the development of drugs targeting:

-

Infectious diseases (antimicrobial agents).

-

Inflammatory conditions (anti-inflammatory drugs).

Synthetic Organic Chemistry

It is used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups .

Comparison with Related Compounds

| Compound Name | Key Characteristics | Potential Applications |

|---|---|---|

| 5-(Imidazol-1-ylmethyl)furan-2-carboxylic acid | Contains an imidazole ring | Anti-inflammatory properties |

| 5-(Thiazol-2-yl)methyl)furan-2-carboxylic acid | Features a thiazole group | Antibacterial activity |

| 5-(Pyridin-3-yl)methyl)furan-2-carboxylic acid | Pyridine substitution | Neuroprotective effects |

The unique combination of the triazole and furoic acid functionalities in 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid confers distinct biological activities not observed in other similar compounds .

Future Directions

Further studies are required to:

-

Investigate its pharmacokinetics and pharmacodynamics.

-

Explore its therapeutic potential in clinical settings.

-

Develop derivatives with enhanced efficacy and reduced toxicity.

These efforts could establish it as a key molecule in modern medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume